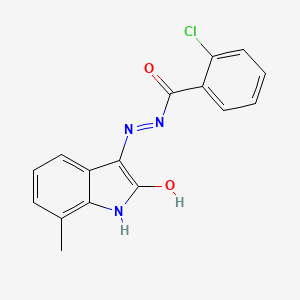![molecular formula C18H19ClN2O2 B5140616 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide, commonly known as BRL-15572, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
BRL-15572 is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the brain and plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. By blocking the CB1 receptor, BRL-15572 can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It can also reduce pain by blocking the CB1 receptor in the spinal cord and reducing the release of neurotransmitters such as glutamate and substance P. Additionally, BRL-15572 can protect neurons from damage and promote their survival by activating the ERK signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages for lab experiments, such as its high selectivity for the CB1 receptor and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on BRL-15572. One potential application is in the treatment of obesity, as it has been shown to reduce food intake and body weight in preclinical studies. Another potential application is in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, BRL-15572 may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications and to optimize the pharmacological properties of BRL-15572 for clinical use.
Conclusion:
In conclusion, BRL-15572 is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its selective antagonism of the cannabinoid CB1 receptor makes it a promising candidate for the treatment of various diseases and disorders. Further research is needed to explore its full potential and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of BRL-15572 involves several steps, starting with the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
BRL-15572 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity, addiction, and psychiatric disorders.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-7-3-2-6-14(17)18(22)20-13-8-9-16(15(19)12-13)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBUJXJCPGCJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)